1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane acts as a dual orexin receptor antagonist. It binds to both orexin receptor subtypes (OX1R and OX2R) and prevents the binding of orexin neuropeptides, orexin-A and orexin-B []. This inhibition of orexin signaling disrupts the physiological processes mediated by these receptors.
1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane, particularly a diastereomer with a 7-methyl substitution named MK-4305, has been identified as a potent dual orexin receptor antagonist with promising therapeutic potential []. Its applications are primarily focused on the treatment of insomnia.
The compound has demonstrated good potency, improved pharmacokinetics, and excellent in vivo efficacy in preclinical studies []. MK-4305 is currently undergoing Phase III clinical trials for the treatment of primary insomnia [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2